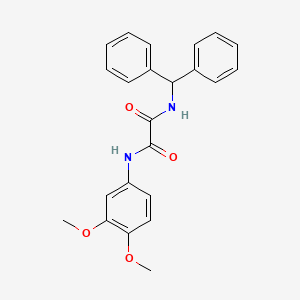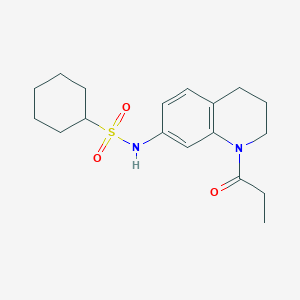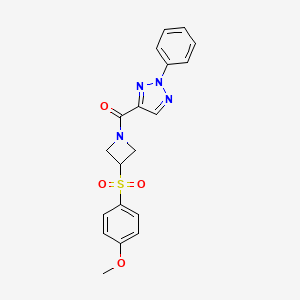
(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Azetidines, on the other hand, are a class of organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom.
Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to bind readily in biological systems with a variety of enzymes and receptors .
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has shown significant antimicrobial activity. It has been found to exhibit inhibitory effects against a variety of bacterial and fungal strains . This makes it a potential candidate for the development of new antimicrobial drugs.
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have been reported to possess antiviral properties . Therefore, it’s possible that this compound could also have potential antiviral applications.
Anti-Inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory properties . Given the structural similarity, this compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The compound could potentially have anticancer properties. Indole derivatives have been reported to exhibit anticancer activity , suggesting that this compound could also be explored for its potential anticancer applications.
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity . Given the structural similarity, this compound could potentially be used in the development of drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant properties . This suggests that the compound could potentially be used as an antioxidant.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been reported to possess antimalarial properties . This suggests that the compound could potentially be used in the development of antimalarial drugs.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some triazole compounds are used in commercially available drugs , the specific safety and hazards associated with the compound you mentioned are not available in the literature I have access to.
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-7-9-16(10-8-15)28(25,26)17-12-22(13-17)19(24)18-11-20-23(21-18)14-5-3-2-4-6-14/h2-11,17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALXPAYKMDQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

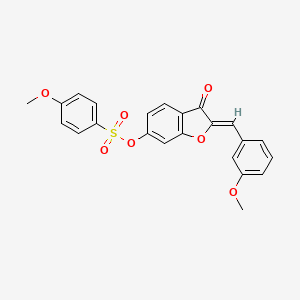
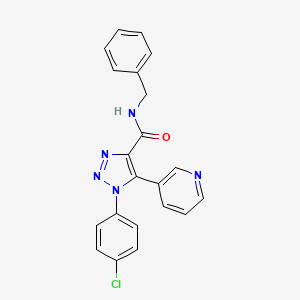
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)
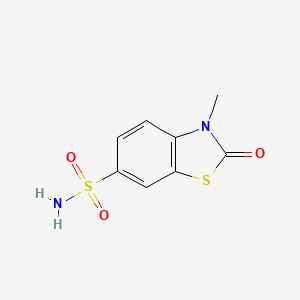
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
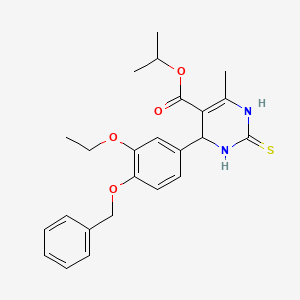
![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2695666.png)
![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
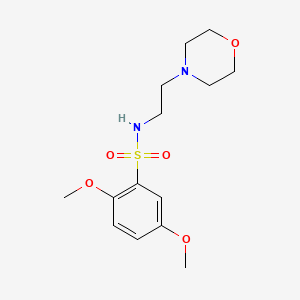
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)
